(S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethylaminoethyl side chain, and a pyrrolidine ring. It is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent, such as dimethylaminoethyl chloride.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a protection reaction using tert-butyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(dimethylamino)pyrrolidine-1-carboxylate: Similar structure but lacks the chiral center.
tert-Butyl 3-(dimethylamino)propanoate: Similar functional groups but different ring structure.
tert-Butyl 2-(dimethylamino)ethylcarbamate: Similar functional groups but different backbone structure.
Uniqueness
(S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-7-11(10-15)6-8-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
InChI Key |
YBLITSXLNMYURJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CCN(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCN(C)C |
Origin of Product |
United States |
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